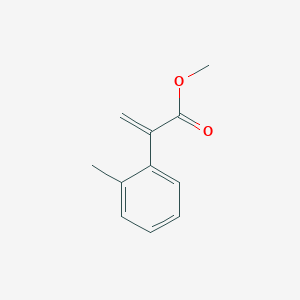
methyl 2-(2-methylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-methylphenyl)prop-2-enoate: is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its aromatic structure, which contributes to its reactivity and versatility in chemical reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the study of reaction mechanisms and kinetics due to its well-defined structure and reactivity.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Used in the development of bioactive molecules and drug candidates.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
- Studied for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of fragrances and flavors due to its aromatic properties.
- Employed as a starting material in the synthesis of polymers and resins.
Mecanismo De Acción
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 2-(2-methylphenyl)prop-2-enoate can be synthesized through the esterification of 2-(2-methylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be produced using a similar esterification process but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-(2-methylphenyl)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: 2-(2-methylphenyl)prop-2-enoic acid, 2-(2-methylphenyl)propanal
Reduction: 2-(2-methylphenyl)propan-2-ol, 2-(2-methylphenyl)propane
Substitution: Brominated or nitrated derivatives of the aromatic ring
Comparación Con Compuestos Similares
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)acrylate
Comparison:
- Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but differs in the position of the methyl group on the aromatic ring, leading to variations in reactivity and applications.
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Contains a cyano group and a fluorine atom, which significantly alter its chemical properties and potential applications.
- Methyl 3-(4-hydroxyphenyl)acrylate: The presence of a hydroxyl group introduces additional reactivity, making it suitable for different types of chemical reactions and applications.
Methyl 2-(2-methylphenyl)prop-2-enoate stands out due to its unique combination of structural features, which contribute to its versatility and wide range of applications in various fields.
Propiedades
IUPAC Name |
methyl 2-(2-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-6-4-5-7-10(8)9(2)11(12)13-3/h4-7H,2H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFITDPZZERSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)
![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)
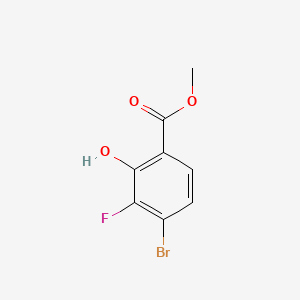
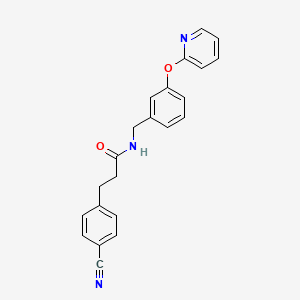
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2755227.png)
![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)
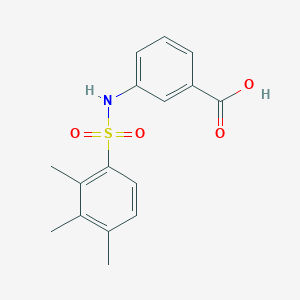
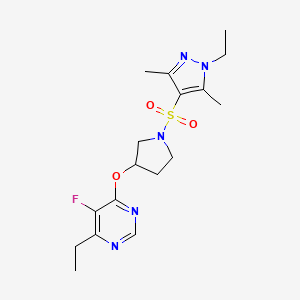
![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2755233.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2755235.png)
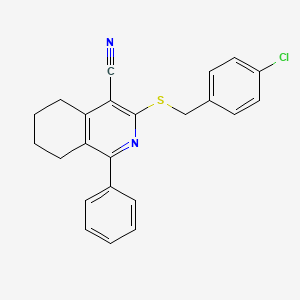
![2-cyclopropyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2755239.png)
